8-Bromocycloocta-2,4,6-trien-1-one
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Overview
Description
8-Bromocycloocta-2,4,6-trien-1-one is an organic compound with a unique structure consisting of a cyclooctatriene ring substituted with a bromine atom at the 8th position and a ketone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromocycloocta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the bromination of cycloocta-2,4,6-trien-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 8th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromocycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 8-substituted cycloocta-2,4,6-trien-1-one derivatives.
Oxidation: Formation of epoxides or other oxidized products.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
8-Bromocycloocta-2,4,6-trien-1-one has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Bromocycloocta-2,4,6-trien-1-one involves its interaction with molecular targets through its reactive bromine and ketone groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tropone (Cyclohepta-2,4,6-trien-1-one): A structurally related compound with a seven-membered ring and a ketone group.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Similar to tropone but with an additional hydroxyl group.
Cycloocta-2,4,6-trien-1-one: The parent compound without the bromine substitution.
Uniqueness
8-Bromocycloocta-2,4,6-trien-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity and allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
61775-63-1 |
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Molecular Formula |
C8H7BrO |
Molecular Weight |
199.04 g/mol |
IUPAC Name |
8-bromocycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H7BrO/c9-7-5-3-1-2-4-6-8(7)10/h1-7H |
InChI Key |
MVMLSADCZXHSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=O)C(C=C1)Br |
Origin of Product |
United States |
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